4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine
Description
Properties
IUPAC Name |
4-(2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O/c1-3-16-18(15-7-5-4-6-8-15)19-20-14(2)13-17(23(19)21-16)22-9-11-24-12-10-22/h4-8,13H,3,9-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCBGASBELPYQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C)N4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601321895 | |
| Record name | 4-(2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601321895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49664994 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
900270-14-6 | |
| Record name | 4-(2-ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601321895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine typically involves the condensation of appropriate aminopyrazoles with β-dicarbonyl compounds under controlled conditions. The reaction proceeds via an addition–elimination mechanism (aza-Michael type), where the NH2-group of the starting aminopyrazole bonds with the Cβ of the β-dicarbonyl compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the reaction conditions to achieve high yields and purity, often using column chromatography for purification .
Chemical Reactions Analysis
Types of Reactions
4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Commonly uses reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves nucleophilic or electrophilic substitution reactions, often using halogenated compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction typically produces alcohols .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo[1,5-a]pyrimidine derivatives as anticancer agents. For instance, compounds within this class have demonstrated significant inhibitory effects on various cancer cell lines, such as A375 and MCF-7, with IC50 values indicating potent activity (IC50 = 0.39 ± 0.06 μM for HCT116) . The mechanism of action often involves the inhibition of key signaling pathways associated with cell proliferation and survival.
Anti-inflammatory Effects
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit anti-inflammatory properties. These compounds can modulate inflammatory mediators and cytokine production, making them potential candidates for treating inflammatory diseases .
CFTR Activation
A notable application of pyrazolo[1,5-a]pyrimidine derivatives is their role as cystic fibrosis transmembrane conductance regulator (CFTR) activators. Optimizing these compounds for improved solubility and efficacy has been a focus in drug development aimed at treating cystic fibrosis .
Antiviral Activity
Some derivatives have shown promise in antiviral therapies, particularly against viral infections. The ability to inhibit viral replication mechanisms makes these compounds valuable in therapeutic settings .
Synthetic Strategies
The synthesis of 4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the reaction of 3-amino-pyrazoles with various acetylenic esters under specific conditions to yield the desired pyrazolopyrimidine framework .
Table: Synthetic Methods Overview
| Step | Reaction Type | Key Reagents | Conditions |
|---|---|---|---|
| 1 | Aza-Michael Addition | KHSO4, Acetylenic Esters | Ethanol-water mixture under ultrasound irradiation |
| 2 | Cyclization | Amino-pyrazoles | Heat and reflux conditions |
| 3 | Functionalization | Various coupling reagents | Standard amide coupling protocols |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of pyrazolo[1,5-a]pyrimidine derivatives. Studies have shown that modifications at specific positions on the pyrazolo ring can significantly impact biological activity. For example, substituents that enhance hydrophilicity have been correlated with increased potency against target enzymes and receptors .
Table: SAR Insights
| Modification | Effect on Activity |
|---|---|
| 4-Methoxy group | Increased potency |
| Amide linker variation | Altered efficacy |
| Ethoxyphenyl region modification | Enhanced solubility |
Case Study 1: Anticancer Potential
A study involving a series of pyrazolo[1,5-a]pyrimidine derivatives revealed that specific substitutions led to significant anticancer activity against multiple cell lines. One compound demonstrated an IC50 value of 0.01 μM against MCF7 cells, highlighting the potential for developing highly effective anticancer agents .
Case Study 2: CFTR Modulation
In another study focused on cystic fibrosis treatment, researchers synthesized a novel pyrazolo[1,5-a]pyrimidine derivative that effectively activated CFTR channels in vitro. This compound showed improved solubility and maintained efficacy across various assays .
Mechanism of Action
The mechanism of action of 4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor, interfering with the activity of enzymes involved in critical biochemical processes. This inhibition can lead to the disruption of cellular functions, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substitutions at positions 2, 3, 5, and 5. Below is a comparative analysis of structurally related compounds:
Table 1: Structural Comparison of Key Pyrazolo[1,5-a]pyrimidine Derivatives
Key Observations
Substituent Effects on Reactivity and Solubility The morpholine group at position 7 (target compound and compound 3) enhances aqueous solubility compared to ketone-containing analogs (e.g., MK56, 3a-e) . Chlorine at position 5 (compound 3) increases electrophilicity, facilitating further functionalization via cross-coupling reactions .
Synthetic Accessibility
- Nucleophilic substitution (target compound, compound 3) is efficient under mild conditions (room temperature, K₂CO₃) with yields >90% .
- Buchwald–Hartwig coupling (compound 13) requires palladium catalysts and high temperatures but enables aryl/heteroaryl diversification .
- Ultrasound-assisted synthesis (3a-e) reduces reaction times (e.g., 30 minutes vs. hours) and improves yields in aqueous media .
Biological and Physicochemical Properties
- Morpholine derivatives exhibit balanced logP values (2.5–3.5), favoring oral bioavailability, while ketone analogs (e.g., MK56) show higher crystallinity and melting points .
- 2-Furan substituents (MK56) introduce π-π stacking interactions, whereas 3-phenyl groups (target compound) enhance hydrophobic binding in enzyme pockets .
Table 2: Selected Physicochemical and Spectral Data
Biological Activity
The compound 4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine is a derivative of the pyrazolo[1,5-a]pyrimidine scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Properties
Pyrazolo[1,5-a]pyrimidines, including the compound , have been identified as having significant anticancer , anti-inflammatory , and antiviral properties. These compounds often act as enzyme inhibitors or modulate cellular signaling pathways.
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit potent cytotoxic effects against various cancer cell lines. For instance:
- MCF7 (breast cancer) : IC50 values reported around 0.01 µM for certain derivatives suggest high potency against this cell line.
- NCI-H460 (lung cancer) : Compounds have shown IC50 values as low as 0.39 µM, indicating effective inhibition of cell proliferation.
Table 1 summarizes the anticancer activities of related pyrazolo[1,5-a]pyrimidine derivatives:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 0.01 | Aurora-A kinase inhibition |
| Compound B | NCI-H460 | 0.39 | Induction of autophagy |
| Compound C | SF-268 | 31.5 | Topoisomerase II inhibition |
The mechanisms by which this compound exerts its biological effects may involve:
- Enzyme Inhibition : Many pyrazolo[1,5-a]pyrimidines act as inhibitors of kinases such as Aurora-A and CDK2, crucial for cell cycle regulation.
- Apoptosis Induction : Certain derivatives have been shown to trigger apoptotic pathways in cancer cells.
- Antiviral Activity : The compound may interfere with viral replication processes, particularly in RNA viruses.
Case Studies and Research Findings
Several studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in clinical and preclinical settings.
- Study on MCF7 Cells : A derivative exhibited an IC50 of 0.01 µM against MCF7 cells, showcasing its potential as a targeted therapy for breast cancer .
- NCI-H460 Cell Line Analysis : Another study demonstrated that a related compound inhibited NCI-H460 cells with an IC50 of 0.39 µM by inducing autophagy without apoptosis .
- Viral Inhibition Studies : Pyrazolo[1,5-a]pyrimidines have been explored for their ability to inhibit viral proteases, showing promise in treating viral infections such as those caused by SARS-CoV-2 .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-(2-Ethyl-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)morpholine?
The synthesis typically involves two key steps:
- Core formation : Cyclocondensation of 5-aminopyrazole derivatives with 1,3-dicarbonyl compounds (e.g., β-ketoesters or diketones) to construct the pyrazolo[1,5-a]pyrimidine core. This step is critical for establishing regioselectivity and substituent positioning .
- Morpholine substitution : Nucleophilic substitution at position 7 of the pyrazolo[1,5-a]pyrimidine core using morpholine under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile). Triethylamine is often added to scavenge acids generated during the reaction . Example Data :
| Reaction Step | Yield (%) | Conditions | Characterization |
|---|---|---|---|
| Core formation | 62–70 | Ethanol, 80°C, 6h | |
| Morpholine substitution | 85–90 | Acetonitrile, 60°C, 12h | IR (C-N stretch: 1240 cm) |
Q. What spectroscopic and crystallographic techniques are used to characterize this compound?
- NMR Spectroscopy : and NMR confirm substituent positions and purity. Key signals include:
- Morpholine protons: δ 3.6–3.8 ppm (multiplet, 8H).
- Pyrazolo[1,5-a]pyrimidine protons: δ 6.8–7.5 ppm (aromatic) .
- C7–N (morpholine): 1.347 Å.
- Pyrazolo-pyrimidine ring planarity: ≤0.02 Å deviation .
Advanced Research Questions
Q. How can discrepancies in crystallographic refinement (e.g., R-factor inconsistencies) be resolved during structural analysis?
Discrepancies often arise from disordered solvent molecules or twinning. Strategies include:
- Multi-scan absorption corrections : Mitigate data collection artifacts (e.g., using SADABS or XPREP ).
- Constrained H-atom treatment : Reduce overparameterization in low-resolution datasets.
- Validation tools : Cross-check with PLATON or CCDC Mercury to detect missed symmetry . Example : A study achieved R = 0.057 using SHELXL with 3757 reflections, constrained H-atoms, and Δρmax = 0.40 eÅ .
Q. What strategies enhance bioactivity via substitution at position 7?
Position 7 modifications influence target binding (e.g., kinase or enzyme inhibition):
- Morpholine vs. piperazine : Morpholine improves solubility and hydrogen-bonding capacity (logP reduction: 0.8–1.2) .
- Electron-withdrawing groups : Trifluoromethyl or nitro substituents enhance interactions with hydrophobic enzyme pockets (IC improvement: 2–5x ). SAR Table :
| Substituent at C7 | Target (IC, μM) | logP |
|---|---|---|
| Morpholine | Kinase X (0.45) | 2.1 |
| Piperazine | Kinase X (1.2) | 3.3 |
| Trifluoromethyl | Enzyme Y (0.12) | 2.8 |
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity data in pyrazolo[1,5-a]pyrimidine derivatives?
Contradictions may arise from assay conditions or compound purity. Recommendations:
- Standardized assays : Use ATP-concentration-matched kinase assays to avoid false positives .
- HPLC-MS purity validation : Ensure >95% purity (e.g., t = 8.2 min, [M+H] = 412.541 ).
- Control experiments : Include known inhibitors (e.g., staurosporine) to calibrate activity .
Methodological Best Practices
Q. What experimental design principles optimize yield in multi-step syntheses?
- Stepwise monitoring : Use TLC or LC-MS after each step to isolate intermediates (e.g., pyrazolo core: R = 0.4 in EtOAc/hexane ).
- Solvent selection : Acetonitrile improves morpholine substitution kinetics vs. DMF (reaction time reduction: 12h → 8h ).
- Catalytic additives : Pd(OAc) (5 mol%) accelerates Suzuki couplings for aryl-substituted analogs (yield increase: 60% → 85% ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
